2-(Quinolin-6-YL)acetic acid

Description

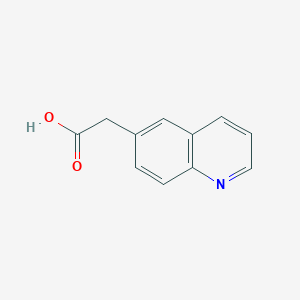

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVILHFXMRQYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472649 | |

| Record name | 2-(QUINOLIN-6-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-34-4 | |

| Record name | 2-(QUINOLIN-6-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(Quinolin-6-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-YL)acetic acid is a heterocyclic compound featuring a quinoline core functionalized with an acetic acid group at the 6-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, lending it significant interest in the field of medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential synthesis strategies, and plausible biological activities, with a focus on its potential as an anti-inflammatory and anticancer agent.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Quinolylacetic acid, Quinolin-6-yl-acetic acid | [2] |

| CAS Number | 5622-34-4 | [2] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol. Solubility in water is expected to be low. | |

| pKa | Not available |

Synthesis and Characterization

Hypothetical Synthesis Workflow

References

Physicochemical characteristics of "2-(Quinolin-6-YL)acetic acid"

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Quinolin-6-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The document details its core physical and chemical characteristics, spectroscopic data, and standardized experimental protocols for their determination. Furthermore, it explores potential synthetic pathways and biological activities associated with related quinoline structures, offering valuable context for research and development.

Core Physicochemical Data

This compound, identified by CAS Number 5622-34-4, is a heterocyclic aromatic compound. Its structure consists of a quinoline core with an acetic acid functional group substituted at the 6-position. This arrangement of a bulky, aromatic ring system with a polar, ionizable side chain governs its chemical behavior and physical properties. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds[1].

| Property | Value | Source(s) |

| IUPAC Name | 6-quinolinylacetic acid | |

| CAS Number | 5622-34-4 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 225 °C (decomposes) | [3] |

| Boiling Point | 388.8 ± 17.0 °C (at 760 mmHg) | [3] |

| pKa | Not experimentally determined. Estimated values would be ~4-5 for the carboxylic acid and ~4.9 for the quinoline nitrogen. | |

| logP | Not experimentally determined. A computed value (XLogP3) for the related isomer 2-(Quinolin-2-YL)acetic acid is 1.7. | [4] |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a prominent molecular ion (M+) peak at m/z 187. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH) to yield a fragment at m/z 142, and subsequent fragmentation of the quinoline ring, such as the expulsion of HCN, a characteristic fragmentation for quinolines[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to display characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system[6][7]. A singlet corresponding to the two methylene protons (-CH₂-) of the acetic acid group would be expected, likely in the δ 3.5-4.5 ppm range. A broad singlet for the acidic proton of the carboxylic acid group would appear significantly downfield, typically above δ 10 ppm[8][9].

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbons of the quinoline ring, a signal for the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid, typically in the range of δ 170-180 ppm[6][10][11].

-

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties.

Protocol 1: Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement of partitioning[12].

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, buffered to a specific pH (e.g., 7.4 for logD). The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

-

Materials:

-

This compound

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

-

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial[13].

-

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium[14].

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions[14].

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers for analysis[12].

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

-

-

Calculation: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration

This method is highly sensitive and requires a smaller amount of sample compared to potentiometric titration, provided the compound has a UV-active chromophore near the ionization center[15].

-

Principle: The UV absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, corresponding to the inflection point of the curve[16][17].

-

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).

-

Stock solution of the compound (e.g., in DMSO or methanol).

-

UV-Vis spectrophotometer, preferably with a 96-well plate reader for high-throughput analysis[18].

-

Calibrated pH meter.

-

-

Procedure:

-

Prepare a series of solutions by adding a small, constant volume of the compound's stock solution to each of the different pH buffers. Ensure the final concentration of any organic cosolvent is low (e.g., <2%) to minimize its effect on the pKa[18].

-

Measure the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength(s) of maximum absorbance change upon ionization.

-

Record the absorbance of each solution at the chosen analytical wavelength(s).

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.

-

The pKa is determined from the inflection point of the resulting curve[19].

-

Protocol 3: Determination of Aqueous Solubility

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous solvent system. After equilibrium, the solid is separated, and the concentration of the dissolved compound in the saturated solution is quantified.

-

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm) to remove undissolved solid

-

Analytical equipment for quantification (e.g., HPLC, UV-Vis, or NMR)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial[20].

-

Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand, permitting the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles[21].

-

Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-calibrated analytical method[22].

-

Synthesis and Biological Activity Context

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be generalized from established methods for creating quinoline derivatives[23].

Figure 1: Generalized synthetic workflow for this compound.

Quinoline derivatives are known for a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][24]. While the specific biological targets of this compound are not well-documented, a related class of compounds, quinolin-6-yloxyacetamides, has been shown to exhibit fungicidal activity by inhibiting tubulin polymerization[25]. This mechanism disrupts the formation of microtubules, which are essential for cell division and structure, ultimately leading to fungal cell death.

Figure 2: Proposed mechanism of action for related quinoline compounds.

Conclusion

This compound possesses a combination of aromatic and acidic functionalities that define its physicochemical profile. While core properties like melting and boiling points are established, further experimental determination of its pKa, logP, and solubility is necessary for a complete characterization, which is vital for applications in drug discovery and materials science. The standardized protocols and contextual information provided herein serve as a valuable resource for researchers working with this and related quinoline derivatives.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CAS#:5622-34-4 | Chemsrc [chemsrc.com]

- 4. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

- 6. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 9. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]

- 10. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 11. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. mt.com [mt.com]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. www1.udel.edu [www1.udel.edu]

- 21. scribd.com [scribd.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Quinoline synthesis [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Quinolin-6-YL)acetic Acid (CAS: 5622-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Quinolin-6-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, potential synthetic routes, and explores its putative biological activities, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 6-quinolineacetic acid, is a quinoline derivative featuring an acetic acid moiety at the 6th position of the quinoline ring. This structural arrangement confers upon the molecule potential for diverse chemical interactions and biological activities. The presence of both the quinoline nucleus, a known pharmacophore, and a carboxylic acid group makes it a subject of interest for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5622-34-4 | N/A |

| Molecular Formula | C₁₁H₉NO₂ | N/A |

| Molecular Weight | 187.19 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 225 °C (decomposes) | [2] |

| Boiling Point | 388.8 ± 17.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 188.9 ± 20.9 °C | [2] |

| Solubility | Soluble in polar organic solvents, moderately soluble in water | [1] |

| LogP | 1.37 | [2] |

Synthesis and Manufacturing

A plausible and efficient synthetic route for this compound involves the Willgerodt-Kindler reaction, starting from the readily available 6-acetylquinoline. This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes a general procedure for the synthesis of this compound from 6-acetylquinoline.

Materials:

-

6-Acetylquinoline

-

Sulfur powder

-

Morpholine

-

Dioxane (or another suitable high-boiling solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of 6-acetylquinoline (1 equivalent), sulfur (2-3 equivalents), and morpholine (2-3 equivalents) in dioxane is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Hydrolysis: The resulting crude thioamide is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the crude this compound. The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Diagram 1: Synthetic Workflow for this compound

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Applications

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, and this compound is hypothesized to share some of these properties. While specific experimental data for this compound is limited, its structural features suggest potential applications in several therapeutic areas.

Putative Anti-inflammatory Activity

The quinoline nucleus is a common scaffold in many anti-inflammatory agents. It is suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram 2: Postulated Anti-inflammatory Mechanism

Hypothesized inhibition of the COX pathway by this compound.

Potential Antimicrobial Activity

The quinoline ring is a core component of several successful antimicrobial drugs. The nitrogen atom in the ring and the overall planar structure are thought to be crucial for intercalation with bacterial DNA or inhibition of key bacterial enzymes like DNA gyrase.

Potential Antitumor Activity

Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of topoisomerases, enzymes vital for DNA replication in rapidly dividing cancer cells.

Table 2: Summary of Potential Biological Activities

| Activity | Potential Mechanism of Action | Supporting Rationale |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | The quinoline scaffold is present in known anti-inflammatory drugs. |

| Antimicrobial | Inhibition of bacterial DNA gyrase or topoisomerase IV | The quinoline core is a key feature of quinolone antibiotics. |

| Antitumor | Inhibition of topoisomerases, induction of apoptosis | Many quinoline-based compounds exhibit anticancer properties. |

It is important to note that these are postulated activities based on the structural characteristics of this compound and the known pharmacology of related compounds. Further experimental validation is necessary to confirm these potential therapeutic applications.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Optimization of Synthesis: Development of a high-yielding, scalable, and cost-effective synthetic protocol.

-

In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and antitumor activities using a panel of in vitro and in vivo assays to determine IC50, MIC, and GI50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.

This technical guide serves as a foundational document for researchers interested in this compound. The information provided, while based on available data and established chemical principles, highlights the need for further rigorous investigation to unlock the full potential of this promising compound.

References

- 1. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Quinolin-6-YL)acetic acid for Researchers and Drug Development Professionals

Introduction

2-(Quinolin-6-yl)acetic acid is a heterocyclic organic compound featuring a quinoline core functionalized with an acetic acid group at the 6-position. The quinoline scaffold is a prominent privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical identity, structural features, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of "this compound" is crucial for accurate scientific communication and research.

IUPAC Name: this compound[1][2]

Synonyms: 6-Quinolinylacetic acid, 6-Quinoline acetic acid[1][2]

Chemical Structure:

The structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. An acetic acid moiety is attached to the 6th carbon atom of the quinoline ring.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for laboratory handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 5622-34-4 | [1][3] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.2 g/mol | [1] |

| Melting Point | 225 °C (decomposes) | [3] |

| Boiling Point | 388.7 °C at 760 mmHg | [2] |

| Density | 1.298 g/cm³ | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

| Hazard Statements | H301 (Toxic if swallowed) | [1] |

| Signal Word | Danger | [1] |

| GHS Pictograms | Skull and crossbones (GHS06) | [1] |

Experimental Protocols: Proposed Synthetic Routes

Proposed Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides, which can then be hydrolyzed to the carboxylic acid. This approach would start from 6-acetylquinoline.

Reaction Scheme:

-

Thioamide Formation: 6-Acetylquinoline is reacted with sulfur and a secondary amine, such as morpholine, to form the thiomorpholide derivative.

-

Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.

Detailed Hypothetical Protocol:

-

To a flask containing 6-acetylquinoline (1 equivalent), add elemental sulfur (2.5 equivalents) and morpholine (3 equivalents).

-

The reaction mixture is heated to reflux (approximately 130-140 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a solution of 10% aqueous hydrochloric acid.

-

The precipitated crude thiomorpholide is collected by filtration, washed with water, and dried.

-

The crude thiomorpholide is then suspended in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).

-

The suspension is heated to reflux for 8-12 hours until hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the desired product, this compound.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Synthesis via the Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homolog. This would involve starting with 6-quinolinecarboxylic acid.

Reaction Scheme:

-

Acid Chloride Formation: 6-Quinolinecarboxylic acid is converted to its acid chloride.

-

Diazoketone Formation: The acid chloride is reacted with diazomethane to form a diazoketone.

-

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (water) to form the homologous carboxylic acid.

Detailed Hypothetical Protocol:

-

6-Quinolinecarboxylic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) (2-3 equivalents) in a dry, inert solvent like toluene for 2-3 hours to form 6-quinolinecarbonyl chloride. The excess SOCl₂ and solvent are then removed under reduced pressure.

-

The crude acid chloride is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF).

-

This solution is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (2-3 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

-

The resulting solution containing the diazoketone is then treated with a silver(I) catalyst, such as silver oxide (Ag₂O) or silver benzoate, in the presence of water.

-

The mixture is stirred at room temperature or gently heated to induce the Wolff rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Upon completion, the reaction mixture is filtered to remove the silver catalyst.

-

The filtrate is extracted with an aqueous base (e.g., sodium bicarbonate solution) to separate the carboxylic acid product.

-

The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate this compound.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Biological Activity and Potential Therapeutic Applications (Context from Related Compounds)

While specific biological activity data for this compound is not available in the public domain, the broader class of quinoline derivatives has been extensively studied, revealing a wide range of pharmacological effects. Several quinoline-based molecules are known to target key signaling pathways implicated in cancer and other diseases.

One of the most frequently dysregulated pathways in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. A number of quinoline derivatives have been identified as potent inhibitors of this pathway. The table below summarizes the inhibitory activity of some related quinoline compounds against PI3K, providing a rationale for investigating this compound in this context.

| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) | Reference |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 | HL-60 | [4] |

| Omipalisib (GSK2126458) | PI3Kα, mTOR | 0.04 (PI3Kα), 0.18 (mTOR) | T47D, BT474 | [5] |

| Quinoline-chalcone hybrid 9i | PI3Kγ | 52 | A549, K-562 | [6] |

| Imidazo[4,5-c]quinoline derivative 39 | PI3Kα, mTOR | 900 (PI3Kα), 1400 (mTOR) | Not specified | [5] |

| Cinnoline derivative 25 | PI3Ks | (micromolar range) | Human tumor cell lines | [7] |

Disclaimer: The data presented in this table is for structurally related compounds and not for this compound itself. It is provided to illustrate the potential for this class of compounds to inhibit the PI3K/Akt/mTOR pathway.

Mandatory Visualizations

Putative Signaling Pathway

Based on the activity of related compounds, a plausible mechanism of action for this compound in a cancer context is the inhibition of the PI3K/Akt signaling pathway. The following diagram, generated using Graphviz, illustrates this putative mechanism.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow: General Protocol for In Vitro Cytotoxicity Assay

The following is a generalized workflow for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.

Caption: General workflow for determining the in vitro cytotoxicity of a test compound.

This compound represents a molecule of interest for researchers in medicinal chemistry and drug discovery. While specific biological data and established synthetic protocols are currently limited in publicly accessible literature, its structural relationship to a class of compounds with known activity against critical signaling pathways, such as the PI3K/Akt/mTOR pathway, suggests it is a promising candidate for further investigation. The theoretical synthetic routes and the proposed mechanism of action outlined in this guide provide a solid foundation for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and pharmacokinetic profile.

References

- 1. This compound | 5622-34-4 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CAS#:5622-34-4 | Chemsrc [chemsrc.com]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Quinolin-6-YL)acetic acid: Physicochemical Properties

This technical guide provides a detailed overview of the available physicochemical data for 2-(Quinolin-6-YL)acetic acid, with a focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles known quantitative data and outlines standardized experimental protocols for its determination.

Physicochemical Data

The following table summarizes the reported physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5622-34-4 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [3] |

| Melting Point | 225 °C (with decomposition) | [1] |

| Boiling Point | 388.8 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | Specific quantitative data is not readily available in the public domain. A general protocol for determination is provided below. | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean watch glass.[4]

-

Capillary Loading: Gently press the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[5]

-

Apparatus Setup:

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range.

-

For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second determination.[5]

Solubility Determination: Equilibrium Shake-Flask Method

Equilibrium (or thermodynamic) solubility is defined as the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[6] This method is standard for the Biopharmaceutics Classification System (BCS).[7][8]

Apparatus:

-

Analytical balance

-

Stoppered flasks or vials

-

Constant temperature shaker bath (e.g., set to 37 ± 1 °C for biopharmaceutical studies)[8]

-

Centrifuge and/or filtration system (e.g., syringe filters)

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric glassware

Procedure:

-

Medium Preparation: Prepare the desired solvents or buffer solutions. For BCS classification, aqueous media at pH 1.2, 4.5, and 6.8 are recommended.[8]

-

Sample Addition: Add an amount of this compound to a flask containing a known volume of the test medium, ensuring that the amount is in excess of what is expected to dissolve. This creates a suspension.[6]

-

Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The duration may need to be determined empirically.

-

Phase Separation: After equilibration, remove the flasks and allow them to stand to let undissolved solids settle. Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a membrane filter (e.g., 0.45 µm) that does not adsorb the compound.[6]

-

pH Measurement: Measure the pH of the saturated solution to ensure it has not significantly changed during the experiment.[6]

-

Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9] HPLC is often preferred as it can distinguish the analyte from any potential impurities or degradants.[6]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each condition to ensure reproducibility.[8]

Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Experimental workflow for determining thermodynamic solubility.

References

- 1. This compound | CAS#:5622-34-4 | Chemsrc [chemsrc.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-(isoquinolin-6-yl)acetic acid | 1000545-64-1 [amp.chemicalbook.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. who.int [who.int]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Spectroscopic and Analytical Profile of 2-(Quinolin-6-YL)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 2-(Quinolin-6-YL)acetic acid (CAS No: 5622-34-4).[1] Due to a lack of publicly available experimental spectra, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the analysis of its constituent chemical moieties. Standardized experimental protocols for acquiring such data are also detailed to guide researchers in the analytical characterization of this molecule. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, quality control, and further development of quinoline-based compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 5622-34-4[1]

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~8.8 | Doublet of Doublets | 1H | H2 (Quinoline) |

| ~8.3 | Doublet | 1H | H4 (Quinoline) |

| ~8.0 | Doublet | 1H | H8 (Quinoline) |

| ~7.8 | Doublet | 1H | H5 (Quinoline) |

| ~7.6 | Doublet of Doublets | 1H | H7 (Quinoline) |

| ~7.5 | Doublet of Doublets | 1H | H3 (Quinoline) |

| ~4.0 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Carboxylic Acid) |

| ~150.0 | C2 (Quinoline) |

| ~148.0 | C8a (Quinoline) |

| ~145.0 | C4 (Quinoline) |

| ~136.0 | C8 (Quinoline) |

| ~130.0 | C6 (Quinoline) |

| ~128.5 | C5 (Quinoline) |

| ~128.0 | C4a (Quinoline) |

| ~127.0 | C7 (Quinoline) |

| ~122.0 | C3 (Quinoline) |

| ~40.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretch (Quinoline ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~900-650 | Medium-Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |

| Electrospray Ionization (ESI) | 188.0655 | 186.0509 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis

Caption: Logic of Structure Elucidation

References

Purity and quality specifications for "2-(Quinolin-6-YL)acetic acid"

The Multifaceted Therapeutic Potential of Quinoline-6-yl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many isomeric forms, derivatives substituted at the 6-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on quinoline-6-yl derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Anticancer Activities

Quinoline-6-yl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR signaling cascade. Deregulation of this pathway is a common event in many tumors, leading to uncontrolled cell growth and survival.[1] Certain quinoline-6-yl derivatives have been identified as potent inhibitors of this pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been discovered as a potent mTOR inhibitor with an IC50 value of 64 nM.[1] Mechanistically, PQQ acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade and inducing apoptosis in cancer cells.[1]

Another key target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Some quinoline derivatives have shown potent inhibitory activity against EGFR. While not exclusively 6-yl substituted, the general class of 4-anilinoquinazolines, which are structurally related to quinolines, are well-known EGFR inhibitors, with some demonstrating IC50 values in the nanomolar range.[2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoline-6-yl and related derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity | IC50/GI50 Value | Reference |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Human promyelocytic leukemia) | mTOR inhibition | 64 nM | [1] |

| 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline | HeLa (Cervical cancer) | Growth inhibition | - | [3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | K-562 (Bone marrow lymphoblast) | Apoptosis induction | - | [3] |

| Pyridin-2-one derivative with trimethoxy-substituted quinoline | Multiple cell lines | Cytotoxicity | GI50: 2.21 - 14.50 µM | [4] |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Various cancer cell lines | PI3K inhibition | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds (quinoline-6-yl derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-6-yl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-6-yl Derivatives

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQQ.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinoline-6-yl derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.

A series of novel quinoline derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one have shown excellent antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.[6] The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 50 µg/mL.[6]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected quinoline-6-yl derivatives.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | [6] |

| Staphylococcus aureus | 3.12 - 50 | [6] | |

| Pseudomonas aeruginosa | 6.25 - 50 | [6] | |

| Escherichia coli | 6.25 - 50 | [6] | |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [7] |

| Staphylococcus aureus | 2 | [7] | |

| Mycobacterium tuberculosis H37Rv | 10 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (quinoline-6-yl derivatives)

-

Standard antimicrobial agents (positive control)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline-6-yl derivatives in the broth medium directly in the microtiter plates.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activities

Quinoline derivatives have a long history in antiviral research, with chloroquine and hydroxychloroquine being notable examples. More recent studies have explored the potential of novel quinoline-6-yl derivatives against a range of viruses.

For instance, a series of novel quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68), targeting the viral protein VP1.[8] One of the lead compounds exhibited an EC50 value in the range of 0.05 to 0.10 µM against various EV-D68 strains.[8] Another study on novel quinoline derivatives against Dengue Virus Serotype 2 (DENV2) identified compounds with IC50 values in the low micromolar range.[9]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected quinoline-6-yl and related derivatives.

| Compound/Derivative Class | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Quinoline analogue (Compound 19) | Enterovirus D68 (EV-D68) | RD | 0.05 - 0.10 | [8] |

| Quinoline derivative (Compound 1) | Dengue Virus Serotype 2 (DENV2) | Vero | 3.03 | [9] |

| Quinoline derivative (Compound 2) | Dengue Virus Serotype 2 (DENV2) | Vero | 0.49 | [9] |

| Phenylisoquinolone derivative (Compound 21) | Influenza A and B viruses | MDCK | 9.9 - 18.5 | [10] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Culture medium

-

Test compounds (quinoline-6-yl derivatives)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the quinoline-6-yl derivative for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activities

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline-6-yl derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. Several quinoline derivatives have been shown to inhibit NF-κB activation and subsequent NO production.[11][12] For example, certain 6-aminoquinazoline derivatives, which are structurally similar to quinolines, have shown highly potent inhibitory activity toward NF-κB transcriptional activation with IC50 values as low as 2 nM.[13]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline-6-yl and related derivatives.

| Compound/Derivative Class | Assay | Cell Line | IC50 (µM) | Reference |

| 6-Aminoquinazoline derivative (Compound 12j) | NF-κB transcriptional activation | - | 0.002 | [13] |

| Quinoline-4-carboxylic acid | LPS-induced NO production | RAW 264.7 | - | [14] |

| Quinolinone-triazole hybrid (Compound 5a) | Lipoxygenase (LOX) inhibition | - | 10.0 | [15] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compounds (quinoline-6-yl derivatives)

-

Griess reagent (for NO measurement)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-6-yl derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells and LPS but no compound.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Signaling Pathway: Inhibition of NF-κB Signaling by Quinoline-6-yl Derivatives

Caption: NF-κB signaling pathway and its inhibition by quinoline derivatives.

Neuroprotective Activities

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Quinoline-6-yl derivatives have shown potential as neuroprotective agents by combating oxidative stress and inflammation, key contributors to neuronal damage.

Compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated significant neuroprotective effects.[16] These effects are mediated through the activation of antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[17] Activation of Nrf2 by quinoline derivatives can enhance the cellular defense against oxidative stress.[16]

Quantitative Neuroprotective Data

The following table summarizes the neuroprotective effects of selected quinoline-6-yl derivatives.

| Compound/Derivative Class | Model | Effect | Quantitative Measure | Reference |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral ischemia/reperfusion in rats | Reduced neuronal damage | - | [16] |

| 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) | Dopaminergic neuron loss model | Neuroprotection | - | [18] |

Experimental Protocol: Western Blot for Nrf2 Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the activation of the Nrf2 pathway by measuring the levels of Nrf2 and its downstream target proteins.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Test compounds (quinoline-6-yl derivatives)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat neuronal cells with the quinoline-6-yl derivatives for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Nrf2), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. An increase in nuclear Nrf2 and its target proteins (e.g., HO-1) indicates pathway activation.

Signaling Pathway: Nrf2-Mediated Neuroprotection by Quinoline-6-yl Derivatives

Caption: Nrf2 activation pathway and the role of quinoline-6-yl derivatives.

Conclusion

Quinoline-6-yl derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential. This technical guide has provided a snapshot of the current state of research, highlighting key quantitative data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of quinoline-6-yl derivatives into novel and effective therapies for a range of human diseases.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(Quinolin-6-YL)acetic Acid in Complex Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-YL)acetic acid, a versatile heterocyclic building block, has emerged as a crucial precursor in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its rigid quinoline core, combined with the reactive carboxylic acid functionality, provides a unique scaffold for the construction of novel compounds with significant biological activity. This technical guide explores the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics, such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5622-34-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Boiling Point | 388.7 °C at 760 mmHg | --INVALID-LINK-- |

| Purity | 97% | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. Two plausible and effective methods are detailed below.

Method 1: Willgerodt-Kindler Reaction of 6-Acetylquinoline

The Willgerodt-Kindler reaction provides a direct method to convert an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[2][3] This represents a robust pathway to this compound starting from the readily available 6-acetylquinoline.

Experimental Protocol:

-

Step 1: Synthesis of the Thiomorpholide Intermediate. In a round-bottom flask, 6-acetylquinoline (1.0 eq.), sulfur (2.5 eq.), and morpholine (5.0 eq.) are combined. The mixture is heated to reflux (typically 130-140 °C) for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the excess morpholine is removed under reduced pressure. The residue is treated with an appropriate solvent (e.g., ethanol) to precipitate the thiomorpholide product, which is then collected by filtration.

-

Step 2: Hydrolysis to this compound. The crude thiomorpholide is suspended in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water. The mixture is heated to reflux for several hours to effect hydrolysis. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to a pH of approximately 3-4, leading to the precipitation of this compound. The solid is collected by filtration, washed with water, and dried.

Method 2: From 6-(Chloromethyl)quinoline via Nitrile Hydrolysis

This two-step approach involves the conversion of 6-(chloromethyl)quinoline to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

References

The Emergence of 2-(Quinolin-6-YL)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in a wide array of pharmacologically active compounds. Among the vast family of quinoline derivatives, 2-(Quinolin-6-YL)acetic acid represents a molecule of significant interest due to its structural motifs, which suggest potential for diverse biological activities. While the specific historical discovery and initial seminal studies of this compound are not prominently documented in readily accessible scientific literature, this technical guide consolidates the fundamental physicochemical properties of the compound, outlines plausible synthetic routes based on established organic chemistry principles, and explores its potential biological significance in the context of related quinoline derivatives. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar quinoline-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical supplier databases and provides a baseline for its handling, characterization, and potential formulation.

| Property | Value |

| CAS Number | 5622-34-4 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 225 °C (decomposition) |

| Boiling Point | 388.8 ± 17.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 188.9 ± 20.9 °C |

Plausible Synthetic Pathways

Arndt-Eistert Homologation of 6-Quinolinecarboxylic Acid

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[1][2] This approach would involve the conversion of 6-quinolinecarboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound.

Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: 6-Quinolinecarboxylic acid (1 equivalent) is refluxed with thionyl chloride (2-3 equivalents) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-quinolinecarbonyl chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled to 0 °C. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction is allowed to stir at 0 °C for 1-2 hours.

-

Wolff Rearrangement: To the solution of the diazoketone, a suspension of silver oxide (catalytic amount) in water is added. The mixture is then warmed gently or irradiated with UV light to induce the Wolff rearrangement. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst. The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Willgerodt-Kindler Reaction of 6-Acetylquinoline

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their amide derivatives.[3][4] Starting from 6-acetylquinoline, this reaction, typically using sulfur and a secondary amine like morpholine, would produce a thioamide intermediate, which can then be hydrolyzed to the final carboxylic acid.

Experimental Protocol (Hypothetical):

-

Thioamide Formation: 6-Acetylquinoline (1 equivalent), sulfur (2-3 equivalents), and morpholine (excess) are heated together at reflux. The reaction is monitored by TLC until the starting material is consumed.

-

Hydrolysis: After cooling, the reaction mixture is subjected to hydrolysis, typically by adding a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) and heating at reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The aqueous solution is then acidified to precipitate the carboxylic acid. The crude product is collected by filtration, washed with water, and purified by recrystallization.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is sparse in the literature, the quinoline nucleus is a well-established pharmacophore. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The acetic acid moiety can also play a crucial role in interacting with biological targets, for example, by mimicking natural substrates or by chelating metal ions in enzyme active sites.

Based on the activities of structurally related compounds, it can be hypothesized that this compound could be investigated for its potential as:

-

An anti-inflammatory agent: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acetic acid moiety.

-

An anticancer agent: Quinoline derivatives have been shown to inhibit various kinases and other signaling pathways involved in cancer progression.

-

An antimicrobial agent: The quinoline scaffold is present in several antibacterial and antifungal drugs.

Future research could explore the effects of this compound on key signaling pathways such as NF-κB (related to inflammation) or receptor tyrosine kinase pathways (relevant to cancer).

References

Methodological & Application

Synthesis Protocol for 2-(Quinolin-6-YL)acetic acid: An Application Note for Researchers

For research use only. Not for use in humans or animals.

Abstract

This document provides detailed synthetic protocols for the preparation of 2-(Quinolin-6-YL)acetic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available precursors: the Willgerodt-Kindler reaction of 6-acetylquinoline and a multi-step synthesis commencing with the reduction of quinoline-6-carbaldehyde. These protocols are designed to furnish researchers, scientists, and drug development professionals with reliable methods for obtaining this key quinoline derivative.

Introduction